Melting Point and Thermal Stability: Tris(4-iodophenyl)amine vs. Tris(4-bromophenyl)amine
Tris(4-iodophenyl)amine exhibits a substantially higher melting point than its brominated analog, indicating superior thermal stability and reduced volatility during high-temperature processing. This is a critical factor for vacuum-deposited thin-film fabrication where precursor sublimation and thermal degradation must be minimized .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 167–191 °C (range across sources; TCI specification: 187.0–191.0 °C) |
| Comparator Or Baseline | Tris(4-bromophenyl)amine: 141–147 °C (TCI specification) |
| Quantified Difference | ΔT ≈ +43 °C (minimum) to +46 °C (maximum) |
| Conditions | Differential scanning calorimetry / melting point apparatus; TCI product specifications |
Why This Matters
Higher melting point directly correlates with enhanced thermal robustness, enabling broader processing windows for device fabrication and reducing the risk of premature degradation.
- [1] TCI AMERICA. Tris(4-bromophenyl)amine Product Datasheet. Product Number T1361. View Source
